1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea
Description
This compound belongs to the class of pyrazole-thiourea derivatives, characterized by a pyrazolone core substituted with a thiourea moiety. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl) provides structural rigidity and electron-withdrawing properties, while the 3-methoxyphenyl group introduces electron-donating effects through the methoxy substituent. Such derivatives are synthesized via condensation reactions between 4-aminoantipyrine derivatives and isothiocyanates or via cyclization with carbonyl compounds .
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-17(18(24)23(22(13)2)15-9-5-4-6-10-15)21-19(26)20-14-8-7-11-16(12-14)25-3/h4-12H,1-3H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSNYSISEJVRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate β-diketone with phenylhydrazine to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Thiourea Group: The pyrazole intermediate is then reacted with an isothiocyanate derivative, such as 3-methoxyphenyl isothiocyanate, to introduce the thiourea group. This step is typically performed in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism by which 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiourea moieties. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazole-thiourea derivatives are highly dependent on the substituents attached to the phenyl ring of the thiourea moiety. Key analogues include:
Key Observations :
- Electron-donating groups (e.g., 3-methoxy, 4-methyl) enhance solubility and bioactivity in plant growth regulation .
- Electron-withdrawing groups (e.g., 4-nitro, 4-bromo) improve antimicrobial and anticancer efficacy due to increased electrophilicity .
- Steric effects : 2-methylphenyl derivatives require harsher reaction conditions (e.g., acetyl chloride reflux) compared to para-substituted analogues .
Spectral Data Comparison
Infrared (IR) Spectroscopy :
- Thiocarbonyl (C=S) stretch : Observed at ~1216–1308 cm⁻¹ across derivatives, with slight shifts depending on substituent electronegativity .
- Carbonyl (C=O) stretches : Pyrazolone ring C=O appears at ~1639–1715 cm⁻¹, while dihydropyrimidinedione derivatives show additional peaks at ~1685 cm⁻¹ .
- Nitro groups: Distinct NO₂ asymmetric/symmetric stretches at ~1380 cm⁻¹ in 4-nitrophenyl derivatives .
¹H NMR :
Biological Activity
The compound 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea is a novel thiourea derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
Synthesis methods for thiourea derivatives often involve the reaction of isothiocyanates with amines or other nucleophiles. For this specific compound, the synthesis typically includes the formation of the pyrazole moiety followed by thiourea formation through a condensation reaction.
Biological Activities
The biological activities of this compound are primarily attributed to its structural components, particularly the thiourea and pyrazole groups. These functionalities have been associated with various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 (Breast cancer) | 3.79 |
| Example B | A549 (Lung cancer) | 26 |
| Example C | HeLa (Cervical cancer) | 8.55 |
These results suggest that modifications in the structure can enhance potency and selectivity against specific cancer types .
Antibacterial Activity
Thiourea derivatives are known for their antibacterial properties. The presence of sulfur in the thiourea group allows for interaction with bacterial cell walls, enhancing permeability and leading to cell death. Studies indicate that related compounds exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiourea Derivative A | E. coli | 16 µg/mL |
| Thiourea Derivative B | S. aureus | 32 µg/mL |
The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Experimental models suggest that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Effects :
- Evaluation of Antibacterial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
